molecular formula C5H2F4N2S B3221279 2-Fluoro-3-trifluoromethylsulfanylpyrazine CAS No. 1206524-61-9

2-Fluoro-3-trifluoromethylsulfanylpyrazine

Cat. No.: B3221279
CAS No.: 1206524-61-9
M. Wt: 198.14 g/mol
InChI Key: VTGGSJSUVIIIAE-UHFFFAOYSA-N
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Description

2-Fluoro-3-trifluoromethylsulfanylpyrazine is a fluorinated heterocyclic compound featuring a pyrazine core substituted with a fluorine atom at position 2 and a trifluoromethylsulfanyl (-SCF₃) group at position 3. The electron-withdrawing nature of both substituents enhances the compound’s stability and reactivity, making it valuable in pharmaceutical and agrochemical research. Pyrazines with trifluoromethylsulfanyl groups are known for their metabolic resistance and bioactivity, while fluorine incorporation often improves bioavailability and membrane permeability.

For instance, fluorination of chloropyrazine derivatives via halogen exchange or coupling reactions with trifluoromethylsulfanylthiols could be plausible.

Properties

IUPAC Name

2-fluoro-3-(trifluoromethylsulfanyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2S/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGGSJSUVIIIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266726
Record name 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-61-9
Record name 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-[(trifluoromethyl)thio]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable pyrazine derivative is reacted with a fluorinating agent and a trifluoromethylsulfanyl source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-trifluoromethylsulfanylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-3-trifluoromethylsulfanylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-trifluoromethylsulfanylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and sulfur atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Properties :

  • Molecular Formula : C₅H₂F₄N₂S (inferred from analogs).
  • Molecular Weight : ~218.15 g/mol.
  • Key Features : The fluorine atom and -SCF₃ group create strong electron-withdrawing effects, polarizing the pyrazine ring and influencing reactivity in substitution or cross-coupling reactions.

Comparison with Similar Compounds

Substituent Effects: Fluoro vs. Chloro vs. Bromo Derivatives

The position and identity of halogen substituents significantly impact physicochemical and reactive properties. Key analogs include:

Compound Substituents Molecular Weight (g/mol) Reactivity with S-Nucleophiles Key Applications
2-Fluoro-3-trifluoromethylsulfanylpyrazine 2-F, 3-SCF₃ ~218.15 Low (F is a poor leaving group) Pharmaceuticals, agrochemicals
2-Chloro-5-trifluoromethylsulfanylpyrazine 2-Cl, 5-SCF₃ ~234.56 High (Cl readily displaced) Intermediate for fluorinated derivatives
2-Bromo-5-trifluoromethylsulfanylpyrazine 2-Br, 5-SCF₃ ~279.01 Moderate (Br less reactive than Cl) Cross-coupling reactions

Key Observations :

  • Reactivity: Fluorine’s electronegativity and strong C-F bond make it resistant to nucleophilic substitution, unlike chlorine or bromo analogs, which undergo displacement more readily (e.g., 2-chloro derivatives reacting with thiophenol to form fluoropyrazines).
  • Stability : Fluorinated derivatives exhibit enhanced thermal and oxidative stability compared to chloro/bromo counterparts.

Trifluoromethylsulfanyl Group Position Variations

The -SCF₃ group’s position on the pyrazine ring influences electronic distribution and intermolecular interactions:

Compound -SCF₃ Position Electron-Withdrawing Effect Solubility
This compound 3 High (adjacent to N) Low in polar solvents
2-Chloro-5-trifluoromethylsulfanylpyrazine 5 Moderate (meta to N) Moderate in THF

Reactivity in Nucleophilic Substitution

demonstrates that 2-chloro-5-trifluoromethoxypyrazine reacts with 3-methylthiophenol to yield 2-chloro-5-fluoropyrazine as the main product, highlighting chlorine’s susceptibility to displacement. In contrast, the fluorine analog is less reactive due to the C-F bond’s strength, making it more suitable as a terminal product rather than an intermediate.

Biological Activity

2-Fluoro-3-trifluoromethylsulfanylpyrazine (CAS No. 1206524-61-9) is an organofluorine compound notable for its unique molecular structure, which includes both fluorine and sulfur atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name 2-fluoro-3-(trifluoromethylsulfanyl)pyrazine
Molecular Formula C5H2F4N2S
Molecular Weight 196.14 g/mol
InChI Key VTGGSJSUVIIIAE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and sulfur enhances the compound's binding affinity and selectivity, potentially leading to the inhibition of enzyme activity or modulation of receptor functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which could have implications in drug development, particularly for diseases where enzyme overactivity is a concern.

Research Findings

Recent findings highlight the following aspects regarding the biological activity of this compound:

  • Synthesis and Evaluation : The compound can be synthesized through nucleophilic substitution reactions involving suitable pyrazine derivatives. Its evaluation in biological assays has shown promise in terms of antimicrobial efficacy.
  • Comparison with Similar Compounds : When compared to other similar compounds, such as 2-fluoropyrazine and 3-trifluoromethylsulfanylpyrazine, this compound exhibits distinct chemical properties that may contribute to its unique biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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